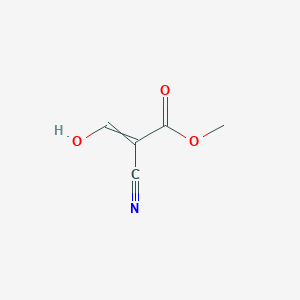
N-(tert-butyl)-2-chloro-3-oxobutanamide
Vue d'ensemble
Description
N-(tert-butyl)-2-chloro-3-oxobutanamide is an organic compound characterized by the presence of a tert-butyl group, a chloro group, and an oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-chloro-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-chloro-3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butyl)-2-chloro-3-oxobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often involving the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, often in acidic or basic media.
Major Products Formed
Substitution: Amide or thioamide derivatives.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
N-(tert-butyl)-2-chloro-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-chloro-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-butyl)-2-chloroacetamide
- N-(tert-butyl)-2-chloropropanamide
- N-(tert-butyl)-2-chlorobutanamide
Uniqueness
N-(tert-butyl)-2-chloro-3-oxobutanamide is unique due to the presence of both a chloro group and an oxo group in its structure, which imparts distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these functional groups.
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
N-tert-butyl-2-chloro-3-oxobutanamide |
InChI |
InChI=1S/C8H14ClNO2/c1-5(11)6(9)7(12)10-8(2,3)4/h6H,1-4H3,(H,10,12) |
Clé InChI |
YFOKUBCLWQNPED-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC(C)(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanol](/img/structure/B8370184.png)
![3-[(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine](/img/structure/B8370190.png)





![8-Methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B8370218.png)


![3-[(3-Nitrobenzyl)thio]aniline](/img/structure/B8370247.png)
![Ethyl 3-oxo-2-[(pentyloxy)imino]butanoate](/img/structure/B8370252.png)


